The table below summarizes the key quantitative data found for dimethyldioxane. Please note that some values, such as density, are reported differently across sources.
| Property | Value | Conditions / Notes | Source |
|---|---|---|---|
| Molecular Formula | C₆H₁₂O₂ | - | [1] [2] [3] |
| Molecular Weight | 116.16 - 116.18 g/mol | - | [1] [2] [3] |
| Boiling Point | 115.5 - 134.4 °C | At 760 mmHg; variation may be due to different isomers. | [1] [3] |
| Density | 0.903 - 0.914 g/cm³ | Liquid | [1] [3] |
| Flash Point | 23.8 - 34.8 °C | - | [1] [3] |
| Vapor Pressure | 10 mmHg | At 25°C | [1] |
| Antoine Parameters | A = 4.69235, B = 1805.43, C = -21.161 | For 4,4-dimethyl-1,3-dioxane (CAS 766-15-4). P in bar, T in K. Valid range: 363.5 to 406.5 K. | [2] |
While full, step-by-step protocols are not provided, the search results describe the following experimental approaches and findings.
Separation of an Azeotropic Mixture: A key study investigated separating isoprenol from an azeotropic mixture with 4,4-dimethyldioxane-1,3. The workflow for this process is summarized in the diagram below. [4]
Workflow for separating isoprenol-dimethyldioxane azeotrope.
The study found that the azeotrope is sensitive to pressure and disappears at pressures below 150 mm·Hg or above 1100 mm·Hg. Using diethylene glycol as an extractive agent decreased isoprenol's volatility, and combining this with vacuum conditions achieved a relative volatility coefficient (α₁₂) of 0.415. [4]
Vapor Pressure Measurement and Modeling: The vapor pressure data for the 4,4-dimethyl-1,3-dioxane isomer was determined experimentally and correlated using the Antoine Equation. [2] The relationship between the scientific modeling and calculation is shown below.
Process from experimental data to vapor pressure calculation.
For researchers working with this compound, please note the following safety information:
The data and context provided can be applied in several ways:
| Property | Value | Source / Context |
|---|---|---|
| Density | 0.914 g/cm³ | Chemsrc [1] |
| Predicted logPoct/water | 1.159 | Chemeo [2] |
| Water Solubility | "Soluble in water" | CAMEO Chemicals (NOAA) [3] |
| Synthesis Context | Produced from isobutylene and formaldehyde in an aqueous solution [4] | Russian Patent [4] |
The density of the compound being lower than that of water (1 g/cm³) suggests it may form a separate layer when mixed with water, rather than being fully miscible [1]. The predicted partition coefficient (logP) value of approximately 1.16 indicates a slight preference for organic solvents over water, but it still falls within a range that suggests some degree of water solubility [2].
The NOAA CAMEO Chemicals database classifies dimethyl-dioxanes as highly flammable liquids [3]. Key safety points include:
While a direct experimental protocol for 4,4-dimethyl-1,3-dioxane's solubility was not found, the following method for determining the solid-water distribution coefficient (Kd) for organic compounds in sludge can serve as an adaptable reference [5].
Experimental workflow for determining distribution coefficient (Kd)
Procedure Overview [5]:
The table below summarizes key quantitative data and findings from research on different this compound isomers.
| Isomer | Key Findings | Experimental Methods | Reference / Source |
|---|
| 2,5-dimethyl-1,3-dioxane | • trans-isomer: Fewer stationary points on PES; main minimum is diequatorial chair form. • cis-isomer: Main minimum is C2e5a chair form. • Potentional barriers of conformational isomerization were determined. | • ab initio RHF/6-31G(d) • PBE/ccpVDZ quantum-chemical methods • NMR ('H) spectroscopy | [1] | | 4,4-dimethyl-1,3-dioxane | • Eight energy minima were identified (including enantiomeric structures). • The most probable chair-chair conformational isomerization pathways were proposed. | • Density Functional Theory (PBE/cc-pVDZ and B3PW91/aug-cc-pVDZ levels) | [2] | | 3-alkyl-3,4-dihydro-6,7-dimethoxy-1-oxo-1H-isochromene-4-carboxylic acids (related disubstituted cyclic system) | • Demonstrated use of vicinal coupling constants ((^3J)) from ( ^1\text{H} )-NMR to assign cis/trans configuration. • Typical values: cis: 3-6 Hz (favors synclinal proton orientation); trans: 10-13 Hz (favors antiperiplanar orientation). • Crucial note: Conformational flexibility can distort these values; solvent polarity (e.g., CDCl₃ vs. DMSO-d₆) can significantly influence (^3J) in trans isomers, a key factor for accurate configuration determination. | | [3] |
For researchers undertaking conformational analysis, the following principles and techniques are fundamental:
The following diagram outlines a general experimental workflow that integrates the methodologies discussed.
General workflow integrating computational and experimental methods for conformational analysis.
To build a complete picture for your specific this compound system, I suggest the following path:
4,4-Dimethyldioxane-1,3 (DMD, CAS# 766-15-4) is a strategic intermediate in the Prins condensation reaction, primarily used for the production of isoprene, a monomer critical for synthetic rubber manufacturing [1]. The compound is a six-membered cyclic acetal with the molecular formula C₆H₁₂O₂ and a molar mass of 116.16 g/mol [2]. Its synthesis represents a key two-step process in the traditional isoprene production pathway, though recent research focuses on developing more efficient single-step methods [1].
The conventional industrial synthesis involves the acid-catalyzed condensation of isobutylene (or its precursors) with formaldehyde. This process is characterized by its operation in a liquid-liquid heterogeneous system, requiring precise control of reaction parameters to maximize yield and selectivity while minimizing byproduct formation and catalyst-related corrosion issues [3] [1]. The following sections provide detailed experimental protocols, parameters, and advanced methodologies for conducting this synthesis in both traditional and improved configurations.
The synthesis of DMD can be achieved through several catalytic pathways, primarily differing in the source of the C4 component and the type of acid catalyst employed. The table below summarizes the core characteristics of these principal methods:
Table 1: Comparison of Key Methods for Synthesizing 4,4-Dimethyldioxane-1,3
| Method | Reactants | Catalyst System | Key Advantages | Key Challenges |
|---|---|---|---|---|
| Direct Condensation [4] [5] | Isobutylene + Formaldehyde | Mineral Acids (H₂SO₄, H₃PO₄) | High efficiency, established process | Severe corrosion, byproduct formation |
| tert-Butanol Route [6] | tert-Butanol + Formaldehyde | H₃PO₄ with Carbon Nanotubes | Higher selectivity, avoids handling gaseous isobutylene | Requires specialized nanomaterials |
| Heterogeneous Catalysis [1] | Isobutene + Formaldehyde | Solid Phosphates (ZrP, NbP) | One-pot isoprene synthesis, fewer environmental issues | Lower DMD yield, catalyst deactivation |
The workflow diagram below illustrates the decision-making process for selecting the appropriate synthetic method based on the desired outcome and available resources:
This protocol is adapted from the established method detailed in US3839362A, which focuses on critical engineering parameters to optimize yield and selectivity [4] [5].
Table 2: Reagents and Materials for Direct Condensation Protocol
| Reagent/Material | Specification | Role |
|---|---|---|
| Formaldehyde Solution | 30-60% w/w aqueous solution [4] [5] | Reactant |
| Isobutylene Source | High-purity isobutylene or a C4 fraction containing 15-50% isobutylene [4] [5] | Reactant |
| Sulfuric Acid | 97% w/w concentrated [4] [5] | Catalyst |
| Deionized Water | - | Washing, Dilution |
This protocol is based on the modern approach described in RU2764517C1, which uses a heterogeneous acid catalyst system for improved selectivity and reduced environmental impact [6].
Table 3: Reagents and Materials for the tert-Butanol Protocol
| Reagent/Material | Specification | Role |
|---|---|---|
| tert-Butanol | High purity, >99% | Reactant |
| Formaldehyde Solution | 30-40% w/w aqueous solution (Formalin) | Reactant |
| Phosphoric Acid | 85% w/w aqueous solution | Co-catalyst / Active Substance |
| Carbon Nanotubes (CNTs) | Multi-walled, pore diameter 7-11 Å | Catalyst & Selectivity Enhancer |
The following diagram illustrates the core workflow for the two primary synthetic protocols, highlighting their key steps and differences:
Successful synthesis of DMD with high yield and selectivity depends heavily on the precise control of several interdependent parameters. The following table consolidates the optimal ranges for these critical factors based on the reviewed literature.
Table 4: Summary of Critical Process Parameters and Their Optimal Ranges
| Parameter | Optimal Range | Impact on Reaction | Citation |
|---|---|---|---|
| Molar Ratio (i-C₄H₈:HCHO) | >0.5:1, preferably >0.65:1, max 1:1 | Ratios <0.5:1 drastically reduce reaction rate and selectivity. Excess is uneconomical. | [4] [5] |
| Agitation Power | 0.4 to 2.0 hp/m³ | Crucial for mass transfer in liquid-liquid system. Powers below 0.4 hp/m³ result in poor selectivity. | [4] [5] |
| Formaldehyde Conversion | <85% (preferably ≥50%) | Conversion above 85% significantly increases byproducts and reduces selectivity to DMD. | [4] [5] |
| Reaction Temperature | 50-80°C (Direct); 90-130°C (t-BuOH) | Higher temperatures accelerate reaction but can promote decomposition and resinification. | [4] [6] |
| Catalyst Type & Concentration | H₂SO₄ (20-30 mol% relative to HCHO); H₃PO₄ with CNTs | Strong acids are efficient but corrosive. Solid acids or CNT-composites offer better selectivity and easier separation. | [4] [6] |
| Formaldehyde Concentration | 30-60% w/w aqueous solution | Very high concentrations can lead to paraformaldehyde precipitation. | [4] [5] |
The primary application of synthesized DMD is its vapor-phase catalytic decomposition to produce isoprene over solid acid catalysts like phosphoric acid on alumina or aluminum phosphate [1]. Isoprene is a crucial monomer for the production of synthetic rubbers (e.g., polyisoprene). The overall selectivity of the two-step process (DMD synthesis followed by decomposition) to isoprene is often below 50%, which has driven research into direct single-step processes from isobutene and formaldehyde [1].
1. Reaction Overview The synthesis of 2,5-dimethyl-1,4-dioxane involves the acid-catalyzed dehydration of propylene glycol [1]. This etherification reaction is reversible and proceeds via a cyclic mechanism facilitated by a strong acid catalyst, typically sulfuric acid. The product is a colorless liquid with an ether-like odor, commonly encountered as a mixture of cis and trans isomers, and is immiscible with water but miscible with most organic solvents [1].
2. Key Chemical Properties The table below summarizes key physical properties of the reactant and product [1].
| Property | Propylene Glycol | 2,5-Dimethyl-1,4-dioxane |
|---|---|---|
| Chemical Formula | C₃H₈O₂ | C₆H₁₂O₂ |
| Molar Mass (g/mol) | 76.09 | 116.16 |
| Appearance | Colorless liquid | Colorless liquid |
| Density (g/cm³ at 20°C) | ~1.04 | 0.932 |
| Boiling Point (°C) | 188 | 116.5 - 121 |
| Miscibility in Water | Miscible | Immiscible |
3. Hazards and Safety
1. Reaction Setup
2. Reaction and Distillation
3. Workup and Purification
4. Analysis Analyze the final product by Gas Chromatography (GC) to determine purity and confirm the identity by comparing the boiling point with literature values [1].
1. Peroxide Management
2. Storage Store the final product in a tightly sealed, amber glass bottle under an inert atmosphere (e.g., nitrogen) and in a cool, dark place. Clearly label the container with the contents, date of synthesis, and the inhibitor used.
The following Graphviz diagram illustrates the accepted mechanism for the acid-catalyzed dehydration, which involves protonation, intramolecular cyclization, and deprotonation.
The DOT script provided above will generate a workflow diagram titled "Reaction Mechanism." The diagram uses high-contrast colors from the specified palette, ensuring text is readable against node backgrounds and that arrows are distinct.
1. Expected Yield and Kinetics Under optimal conditions, this method can provide good yields. One study on a similar acid-catalyzed conversion of propylene glycol reported a conversion of 85% within 180 minutes, following second-order reaction kinetics [2]. Yields can be negatively impacted by impure starting materials or incorrect reaction temperatures.
2. Troubleshooting Common Issues
This compound (2,5-Dimethyl-1,4-dioxane) is an organic ether, typically encountered as a mixture of cis and trans isomers. The following table summarizes its key properties, which are crucial for understanding its handling and purification needs [1].
| Property | Specification |
|---|---|
| IUPAC Name | 2,5-Dimethyl-1,4-dioxane |
| Molecular Formula | C₆H₁₂O₂ |
| Molar Mass | 116.16 g/mol |
| Appearance | Colorless liquid |
| Odor | Ether-like |
| Boiling Point | 116.5–121 °C |
| Water Solubility | Immiscible |
| Flash Point | ~23.9 °C (Flammable liquid) |
A primary reason for purification is its high susceptibility to acid-catalyzed hydrolysis, which can break it down into propylene glycol. In contrast, bases like sodium hydroxide do not hydrolyze this compound to any appreciable degree, making NaOH a suitable choice for purification [1].
The information below outlines a method for the preparation and purification of this compound. It synthesizes the available data into a coherent procedure, with critical notes for researchers [1].
Principle: The crude product of this compound, obtained from the acid-catalyzed dehydration of propylene glycol, contains acidic impurities and water. Sodium hydroxide (NaOH) is used to neutralize any residual acidic catalysts and to promote the polymerization of reactive impurities, thereby stabilizing the final product.
Critical Safety Notes
Procedure:
The workflow below illustrates the key stages of this purification process:
Proper handling and storage are critical for safety and maintaining product stability.
| Aspect | Guidelines |
|---|---|
| Peroxide Mitigation | Add a small amount of the antioxidant butylated hydroxytoluene (BHT), store over sodium metal, or add additional sodium hydroxide to inhibit peroxide formation [1]. |
| Storage | Store in a tightly sealed container in a cool, dark place. Clearly label the container with the date of preparation and the anti-peroxiding agent used [1]. |
| Disposal | Test for peroxides before disposal. If negative, the compound can be safely burned. If positive but without precipitate, neutralize peroxides with excess reducing agents (e.g., ferrous sulfate, sodium bisulfite) before disposal. If crystalline peroxides are visible, do not open; seek professional disposal due to explosion risk [1]. |
It is important to note that the protocol above is based on a single source from a community wiki, and some key details are missing [1]. To ensure reproducibility and safety, you would need to investigate the following:
This document details a methodology for separating an azeotropic mixture of isoprenol and 4,4-dimethyldioxane-1,3, a challenge encountered in the purification of commercial isoprenol [1]. The protocol combines vacuum and extractive distillation to overcome the azeotrope.
The mixture of isoprenol and 4,4-dimethyldioxane-1,3 forms an azeotrope, making separation by conventional distillation impossible [1]. This protocol uses a two-pronged approach:
The combination of these methods has been shown to reduce the relative volatility of isoprenol to α₁₂ = 0.415, making the separation feasible [1].
Materials:
Procedure:
System Setup and Model Verification
Establish Operating Parameters
Column Operation and Separation
Product Collection and Analysis
The table below summarizes the key parameters and outcomes from the referenced study.
| Parameter | Details / Value | Notes / Purpose |
|---|---|---|
| Separation Methods | Vacuum & Extractive Distillation | Combined for greater effect [1]. |
| Extractive Agent | Diethylene Glycol | Decreases isoprenol volatility [1]. |
| Effective Pressure Range | < 150 mm·Hg or > 1100 mm·Hg | Azeotrope disappears in these ranges [1]. |
| Relative Volatility (α₁₂) | 0.415 | Achieved with combined vacuum & extractive agent [1]. |
| Thermodynamic Model | UNIFAC | Used for phase equilibrium modeling; error < 5% [1]. |
| Key Equipment | Fractionating Column | Includes rectification & stripping sections [2]. |
The following diagram illustrates the logical workflow and decision process for selecting the appropriate separation strategy, based on the principles outlined in the application note.
Diagram 1: Decision workflow for separating an isoprenol-dimethyldioxane mixture.
For a deeper understanding of the internal processes within the distillation column, the following diagram details the sections and material flows.
Diagram 2: Internal sections and flows of a fractional distillation column.
The compound 2,5-dimethyl-1,4-dioxane is a known substance with the following identifiers [1] [2]:
The table below summarizes the physical properties available for 2,5-dimethyl-1,4-dioxane [2]:
| Property | Value | Conditions |
|---|---|---|
| Boiling Point | 121.5 °C | Pressure: 750 Torr |
| Density | 0.932 g/cm³ | Temperature: 22 °C |
| Melting Point | -4.5 °C | - |
In the absence of a direct protocol, here are constructive approaches to devise a laboratory method:
The following diagram outlines the general decision-making and experimental workflow for synthesizing a cyclic acetal, which can be applied to 2,5-dimethyl-1,4-dioxane. This is a theoretical framework based on standard organic chemistry practices.
The information and proposed workflow are for research planning only. Any laboratory work must be planned and executed by qualified professionals with strict adherence to safety protocols, including thorough risk assessment of all chemicals involved.
Isoprene (2-methyl-1,3-butadiene) is a crucial volatile organic compound with extensive industrial applications, particularly in the production of synthetic rubber for tires and various elastomers. The global demand for isoprene exceeds approximately 1 million tons annually, with the majority dedicated to cis-1,4-polyisoprene production—a synthetic equivalent of natural rubber [1]. Traditionally, isoprene has been obtained as a petrochemical byproduct from naphtha cracking or through energy-intensive chemical synthesis routes. However, increasing environmental concerns, supply chain vulnerabilities, and price volatility have spurred significant interest in developing alternative production methodologies that offer greater sustainability and economic viability [2] [3]. Among these approaches, both traditional chemical synthesis employing dimethyldioxane intermediates and emerging bio-based production routes have gained substantial research attention.
The chemical synthesis pathway utilizing 4,4-dimethyldioxane-1,3 (DMD) as a key intermediate represents a well-established industrial process, though it faces significant challenges including multi-step complexity, environmental concerns, and corrosion issues [4]. Meanwhile, biological approaches leveraging engineered microbial systems or in vitro enzymatic cascades offer promising alternatives with potential for improved sustainability profiles. These bio-based methodologies primarily exploit either the mevalonate (MVA) pathway or the methylerythritol 4-phosphate (MEP) pathway to biosynthesize isoprene from renewable feedstocks [5] [6]. This document provides comprehensive application notes and detailed experimental protocols covering both the traditional this compound-mediated route and contemporary biological production systems, facilitating informed methodological selection for research and development applications.
The conventional two-step synthesis of isoprene from formaldehyde and isobutene employs 4,4-dimethyldioxane-1,3 (DMD) as a crucial reaction intermediate. This process begins with the liquid-phase condensation of isobutene with formaldehyde, typically catalyzed by concentrated sulfuric acid, yielding DMD as the primary intermediate [4] [7]. The subsequent step involves the vapor-phase decomposition of DMD into isoprene, traditionally facilitated by solid phosphoric acid catalysts under elevated temperatures. This established industrial route, while widely implemented, suffers from several substantial limitations: the requirement for multiple processing stages, moderate overall selectivity (typically below 50%), significant by-product formation necessitating complex separation protocols, and serious environmental and equipment corrosion concerns associated with mineral acid utilization [4].
Recent catalytic research has focused on developing heterogeneous catalyst systems to enable single-step isoprene synthesis, thereby potentially circumventing many limitations of the traditional two-step approach. Various phosphate-based catalysts, including zirconium phosphate (ZrP) and niobium phosphate (NbP), have demonstrated promising performance in direct isoprene synthesis through the Prins condensation reaction pathway [4]. These materials exhibit enhanced Brønsted acidity—a property strongly correlated with improved isoprene yield—alongside superior resistance to catalyst deactivation compared to traditional acid catalysts. The reaction mechanism proceeds primarily through the Prins addition of formaldehyde to isobutene, followed by dehydration to yield isoprene directly, though competitive side reactions including formaldehyde decomposition and isobutene dimerization can reduce overall process efficiency [4].
Table 1: Performance characteristics of various phosphate catalysts in isoprene synthesis
| Catalyst | Surface Area (m²/g) | Acidity (mmol NH₃/g) | Formaldehyde Conversion (%) | Isoprene Selectivity (%) | Stability |
|---|---|---|---|---|---|
| BP | 5 | 0.12 | 15 | 45 | Low |
| AlP | 210 | 0.38 | 42 | 65 | Moderate |
| TiP | 180 | 0.45 | 58 | 72 | Moderate |
| ZrP | 230 | 0.51 | 76 | 85 | High |
| NbP | 205 | 0.49 | 80 | 82 | High |
Performance data for phosphate catalysts reveals that zirconium phosphate (ZrP) and niobium phosphate (NbP) demonstrate superior catalytic efficiency, attributed to their balanced combination of substantial surface area, appropriate Brønsted acidity, and exceptional operational stability [4]. These characteristics collectively contribute to achieving formaldehyde conversion rates exceeding 75% while maintaining isoprene selectivity above 80%. The resilience of ZrP and NbP catalysts against deactivation substantially extends operational lifespan compared to traditional acid catalysts, addressing a critical limitation in previous heterogeneous catalytic systems for isoprene production.
The following diagram illustrates the two distinct pathways for isoprene synthesis:
Diagram 1: Two pathways for chemical synthesis of isoprene - the traditional two-step process via DMD intermediate and the direct one-step catalytic process
Microbial biosynthesis of isoprene represents a sustainable alternative to petroleum-derived production routes, leveraging renewable feedstocks through engineered metabolic pathways in suitable host organisms. Two principal natural biosynthetic routes exist for isoprene precursor synthesis: the mevalonate (MVA) pathway and the methylerythritol 4-phosphate (MEP) pathway [5] [6]. The MVA pathway, originally characterized in yeast and mammals, converts acetyl-CoA to isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP) through mevalonate as a key intermediate. In contrast, the MEP pathway, predominantly found in prokaryotes and plant chloroplasts, synthesizes IPP and DMAPP from pyruvate and glyceraldehyde-3-phosphate [5]. Most metabolic engineering approaches for enhanced isoprene production preferentially utilize the MVA pathway due to its more straightforward regulatory mechanisms and generally higher flux capabilities compared to the MEP pathway in heterologous systems [2].
Substantial progress has been achieved in engineering microbial platforms, particularly Escherichia coli and Saccharomyces cerevisiae, for high-level isoprene production. Successful metabolic engineering strategies include: heterologous pathway implementation (introducing plant isoprene synthase genes into microbial hosts), enzyme engineering (directed evolution of terpene synthases with enhanced catalytic efficiency), pathway optimization (modular control of gene expression to balance metabolic flux), and host engineering (enhancing precursor and cofactor supply) [2] [6]. For instance, expression of the kudzu (Pueraria montana) isoprene synthase gene in E. coli has enabled significant isoprene production, demonstrating the feasibility of transferring the complete biosynthetic capability between distant species [8]. Notably, protein engineering efforts have yielded isoprene synthase variants with triple-improved catalytic efficiency compared to wild-type enzymes, addressing initial limitations in enzyme performance [6].
A particularly innovative shortcut pathway for isoprene production was demonstrated in engineered E. coli by assembling heterologous enzymes from multiple bacterial sources [2]. This novel approach incorporates the MVA upper pathway from Enterococcus faecalis (generating mevalonate from acetyl-CoA), fatty acid decarboxylase (OleTJE) from Jeotgalicoccus species (directly converting mevalonate to 3-methyl-3-buten-1-ol), and oleate hydratase (OhyAEM) from Elizabethkingia meningoseptica (dehydrating 3-methyl-3-buten-1-ol to isoprene). This reconstructed pathway represents a significantly streamlined route compared to the traditional MVA pathway, reducing the required enzymatic steps from eight to five and eliminating the need for multiple phosphorylation and decarboxylation steps [2].
The engineered strain implementing this novel pathway (YJM33) achieved production titers of 2.2 mg/L under flask conditions and 620 mg/L in optimized fed-batch fermentation [2]. This innovative approach exemplifies how synthetic biology tools enable the design and implementation of non-natural metabolic routes that improve upon naturally evolved pathways. The key advantage of this system lies in its reduced enzymatic complexity, which minimizes metabolic burden on the host organism and potentially enhances overall pathway efficiency by eliminating intermediate steps that may impose thermodynamic or kinetic limitations.
Table 2: Comparison of biological pathways for isoprene production
| Pathway | Host Organism | Key Enzymes | Substrates | Isoprene Titer | Advantages | Limitations |
|---|---|---|---|---|---|---|
| MVA Pathway | E. coli | mvaE, mvaS, IspS | Acetyl-CoA | 60 g/L (reported in high-performance strains) | High flux capability, well-characterized | ATP-intensive, regulatory complexity |
| MEP Pathway | E. coli | dxs, ispS, idi | Pyruvate, GAP | ~2 g/L (typical in engineered strains) | Native in E. coli, higher theoretical yield | Complex regulation, oxygen-sensitive |
| Novel MVA-Mediated | E. coli | mvaE, mvaS, OleTJE, OhyAEM | Acetyl-CoA | 620 mg/L (fed-batch) [2] | Reduced steps (5 vs 8), novel chemistry | Lower current titer, requires enzyme optimization |
| Plant-based | Kudzu, Poplar | Isoprene synthase | DMAPP from photosynthesis | Not applicable (direct emission) | Naturally occurring, no cultivation needed | Not suitable for industrial production |
Cell-free enzymatic systems represent an emerging alternative for isoprene production, offering distinct advantages over whole-cell approaches by eliminating cellular maintenance requirements, mitigating toxicity concerns, and enabling precise control over reaction conditions. These in vitro platforms facilitate optimized enzyme ratios and permit operation at elevated substrate concentrations that might prove inhibitory to living cells. A particularly efficient in vitro system reconstituting the lower MVA pathway demonstrated exceptional productivity, achieving isoprene formation rates of 6323.5 μmol/L/h (430 mg/L/h) from mevalonate using a balanced five-enzyme cocktail [9]. This system comprises mevalonate kinase (MVK), phosphomevalonate kinase (PMK), diphosphomevalonate decarboxylase (MVD), isopentenyl diphosphate isomerase (IDI), and isoprene synthase (ISPS), with the overall conversion requiring three ATP molecules per mevalonate molecule consumed.
Critical to the success of these in vitro systems is the precise balancing of enzyme components to eliminate metabolic bottlenecks and ensure optimal flux through the entire pathway. Systematic optimization revealed that isoprene synthase (ISPS) and isopentenyl diphosphate isomerase (IDI) function as critical bottleneck enzymes, requiring significantly higher concentrations (16-fold and 2-fold relative to other components, respectively) to maximize overall pathway efficiency [9]. The optimized molar ratio for the five-enzyme system was determined to be MVK:PMK:MVD:IDI:ISPS = 1:1:1:2:16, which enabled a five-fold increase in isoprene production compared to unbalanced systems employing equimolar enzyme concentrations. This approach demonstrates the considerable potential of in vitro synthetic biochemistry platforms for achieving high productivities unconstrained by cellular physiology.
Table 3: Enzyme optimization for in vitro isoprene production from mevalonate
| Enzyme | Function | Optimal Concentration (μM) | Relative Ratio | Impact on Production |
|---|---|---|---|---|
| MVK | Mevalonate kinase | 0.5-5.0 | 1x | 30-90% increase at optimal level |
| PMK | Phosphomevalonate kinase | 0.5-5.0 | 1x | Minimal impact on production |
| MVD | Diphosphomevalonate decarboxylase | 0.5-5.0 | 1x | Minimal impact on production |
| IDI | Isopentenyl diphosphate isomerase | 1.0-10.0 | 2x | 30-90% increase at optimal level |
| ISPS | Isoprene synthase | 8.0-80.0 | 16x | 30-fold increase at optimal level |
The experimental data demonstrates that isoprene synthase (ISPS) represents the most critical component, with increasing concentrations resulting in a dramatic 30-fold enhancement in isoprene production [9]. This pronounced effect underscores the kinetic limitations imposed by this final enzymatic step in the pathway and highlights the necessity of providing substantial excess of this catalyst to maximize overall system productivity. Reaction conditions were further optimized to include 2.5 mM mevalonate as substrate and 10-12 mM ATP as energy cofactor, representing a slight excess beyond the theoretical 1:3 stoichiometric requirement, potentially to compensate for ATP hydrolysis or enzyme kinetics considerations [9].
The following diagram illustrates the metabolic pathways for isoprene biosynthesis:
Diagram 2: Metabolic pathways for isoprene biosynthesis showing MEP, MVA, and novel MVA-mediated routes
The optimal isoprene production methodology depends heavily on the specific application requirements, available infrastructure, and economic considerations. Traditional chemical synthesis via the this compound intermediate offers established industrial processes but faces significant environmental and efficiency challenges. In contrast, biological production methods provide enhanced sustainability through renewable feedstocks but currently achieve lower overall production volumes. The in vitro enzymatic approach represents a promising emerging technology with potential for high volumetric productivities and simplified product recovery, though substantial technical and economic hurdles remain for industrial-scale implementation [9].
For specialty chemical and pharmaceutical applications where production scale is moderate but purity requirements are stringent, the in vitro enzymatic approach offers distinct advantages due to reduced byproduct formation and simplified downstream processing. For bulk chemical production such as synthetic rubber manufacturing, advanced metabolic engineering in robust microbial hosts currently presents the most promising sustainable alternative to petrochemical routes. The traditional chemical method remains relevant in contexts where existing infrastructure exists and capital investment for biological processes is prohibitive, though environmental considerations increasingly diminish its appeal.
Objective: Synthesize isoprene from formaldehyde and isobutene using 4,4-dimethyldioxane-1,3 (DMD) as an intermediate [4] [7].
Materials:
Equipment:
Procedure:
Step 1: Synthesis of 4,4-dimethyldioxane-1,3 (DMD)
Step 2: Vapor-phase decomposition of DMD to isoprene
Expected Outcomes: The typical yield for this two-step process is 40-50% based on formaldehyde input, with isoprene selectivity of 80-85% in the decomposition step when using optimized ZrP catalysts [4].
Objective: Produce isoprene using engineered E. coli strains expressing the mevalonate-dependent isoprene biosynthetic pathway [2] [3].
Materials:
Equipment:
Procedure:
Step 1: Strain cultivation and induction
Step 2: Isoprene capture and analysis
Expected Outcomes: The engineered strain should produce isoprene titers of 2.2 mg/L under flask conditions and up to 620 mg/L in optimized fed-batch fermentation [2].
The production of isoprene continues to evolve from traditional chemical methods toward more sustainable biological processes. While the This compound-mediated route represents an important historical and industrial process, its environmental limitations and complex operation have motivated development of alternative approaches. Metabolic engineering in microbial hosts offers substantial potential for sustainable isoprene production from renewable resources, with continued advances in enzyme engineering, pathway optimization, and host strain development steadily improving economic viability [6]. The emergence of cell-free enzymatic systems provides an additional promising avenue, particularly for specialized applications requiring high purity or where substrate toxicity limits biological approaches.
Future methodology development will likely focus on integrating biological and chemical processes, potentially employing biological systems for specific challenging synthetic steps alongside conventional catalysis. Additionally, the application of machine learning algorithms for enzyme design and pathway optimization promises to accelerate the development of more efficient production systems [6]. As global emphasis on sustainable manufacturing intensifies, bio-based isoprene production methodologies are positioned to increasingly displace petroleum-derived routes, ultimately supporting transition toward a circular bioeconomy.
Bentonite is a natural, eco-friendly clay primarily composed of montmorillonite, a layered aluminosilicate mineral [1]. Its structure consists of two tetrahedral silica sheets sandwiching an octahedral alumina sheet, creating a 2:1 layered morphology [1]. The isomorphous substitution within these sheets (e.g., Al³⁺ for Si⁴⁺ in the tetrahedral sheet or Mg²⁺ for Al³⁺ in the octahedral sheet) generates a net negative charge on the layers. This charge is balanced by exchangeable cations (e.g., Na⁺, Ca²⁺) residing in the interlayer spaces [1] [2]. These unique structural properties confer two critical functionalities that are exploited in catalysis:
The use of bentonite as a catalyst support or direct catalyst aligns with green chemistry principles due to its natural abundance, low cost, and low toxicity [2]. Its application spans various reactions, including hydrogenation [2] [4], synthesis of heterocycles [5] [6], and notably, the cyclization of diols to cyclic ethers [7].
This protocol details the synthesis of 2,5-Dimethyl-1,4-dioxane from propylene glycol, adapted from a published procedure using acidic centers on bentonite [7].
Table 1: Required Materials
| Material | Specification | Purpose |
|---|---|---|
| Propylene Glycol | Anhydrous, >99.5% purity | Reactant |
| Bentonite Clay | Natural, Cheto-type recommended [2] | Catalyst |
| n-Butanol | Anhydrous | Solvent |
| Sodium Hydroxide (NaOH) | Reagent grade, pellets | Product Purification |
| Diethyl Ether | Anhydrous | Extraction |
| Magnesium Sulfate (MgSO₄) | Anhydrous | Drying agent |
Equipment:
Step 1: Catalyst Preparation and Activation
Step 2: Reaction Setup and Execution
Step 3: Work-up and Product Purification
The following workflow diagram summarizes the entire experimental procedure:
To ensure catalytic efficacy and reproducibility, characterize the bentonite catalyst both pre- and post-activation.
Table 2: Standard Bentonite Characterization Techniques
| Technique | Abbr. | Information Obtained | Reference |
|---|---|---|---|
| X-Ray Diffraction | XRD | Identifies mineral phases (e.g., montmorillonite), crystallinity, and interlayer spacing. | [5] [2] [6] |
| Fourier-Transform Infrared Spectroscopy | FTIR | Detects functional groups and surface acidity (using probe molecules like pyridine). | [5] [8] |
| Brunauer-Emmett-Teller Analysis | BET | Measures specific surface area, pore volume, and pore size distribution. | [5] [6] |
| Scanning Electron Microscopy | SEM | Reveals surface morphology and particle dispersion. | [5] [6] |
| Energy Dispersive X-ray Spectroscopy | EDX/EDS | Provides elemental composition. | [5] [6] |
| X-Ray Fluorescence | XRF | Determines bulk chemical composition (e.g., SiO₂, Al₂O₃ content). | [5] |
Table 3: Troubleshooting Guide for this compound Synthesis
| Problem | Potential Cause | Solution |
|---|---|---|
| Low Conversion | Insufficient catalyst acidity, low vacuum, impure reactants. | Activate bentonite with acid [3]. Ensure vacuum system is leak-free. Distill propylene glycol before use [7]. |
| Low Product Yield | Side reactions (polymerization), product co-distillation with water. | Use pure starting materials. Ensure effective NaOH treatment step to polymerize impurities [7]. Optimize distillation. |
| Catalyst Deactivation | Pore blockage, loss of active sites. | Regenerate spent catalyst by heating to >100 °C or re-activating with acid [3]. |
| Peroxide Formation in Stored Product | Auto-oxidation during storage. | Add stabilizers like butylated hydroxytoluene (BHT) or store over sodium metal or NaOH [7]. |
| Visible Peroxides in Old Sample | Decomposition of ethers. | Do not open the bottle. Consult safety protocols for neutralization with reducing agents (e.g., FeSO₄) or safe disposal by detonation by professionals [7]. |
The purification of isoprenol (3-methylbut-3-en-1-ol) is a critical step in its industrial production, often as a by-product of isoprene manufacturing [1] [2]. A significant challenge is its formation of an azeotropic mixture with 4,4-dimethyldioxane-1,3 (DMD), which prevents separation using conventional distillation methods [1]. This document details validated protocols for separating this azeotrope using a combination of vacuum and extractive distillation, enabling the recovery of commercial-grade isoprenol [1] [2].
An azeotrope is a mixture of liquids that boils at a constant temperature and composition, exhibiting the same composition in both the vapor and liquid phases [3]. The isoprenol-DMD system is such a mixture, requiring advanced techniques for separation.
Core Strategy: Research demonstrates that the azeotrope point in the isoprenol-DMD system is highly sensitive to pressure. The azeotrope completely disappears at pressures below 150 mm·Hg and above 1100 mm·Hg [1] [2]. This allows for two primary approaches:
The most effective method combines both, using diethylene glycol as an extractive agent under vacuum conditions [1].
The table below summarizes the key quantitative findings from the research, which should be used to guide process design.
Table 1: Key Experimental Data and Process Parameters
| Parameter | Value / Finding | Significance / Note |
|---|---|---|
| Azeotrope Disappearance Pressure | Below 150 mm·Hg and above 1100 mm·Hg [1] | Defines operable range for vacuum distillation. |
| Extractive Agent | Diethylene glycol [1] | Effective, high-boiling solvent. |
| Effect of Extractive Agent | Decreases isoprenol volatility across all concentrations [1] | Shifts vapor-liquid equilibrium for separation. |
| Relative Volatility (α₁₂) with Combined Method | 0.415 [1] | Achieved with vacuum and diethylene glycol; indicates successful separation. |
| Thermodynamic Model | UNIFAC [1] | Model accuracy: error in component concentrations ≤ 5%. |
| DMD Molecular Modeling | Molecule divided into groups for UNIFAC model [1] | Ensures model adequacy for this specific system. |
This protocol is used to model the phase equilibrium of the isoprenol-DMD system and identify the azeotropic composition at different pressures.
1.1 Objective: To determine the vapor-liquid equilibrium conditions and azeotrope points of the isoprenol-DMD mixture across a pressure range of 50 to 1200 mm·Hg.
1.2 Materials & Software
1.3 Methodology
This is the core separation protocol, establishing the procedure for breaking the azeotrope and recovering high-purity isoprenol.
2.1 Objective: To separate isoprenol from an azeotropic mixture with DMD using diethylene glycol under vacuum conditions.
2.2 Materials & Equipment
2.3 Methodology
The following diagram visualizes the logical workflow and component relationships of the combined vacuum and extractive distillation process.
What are peroxide-forming chemicals? Peroxide-forming chemicals can slowly react with oxygen to form shock-sensitive peroxide crystals, which can detonate violently from impact, heat, or friction [1]. Factors accelerating formation include exposure to air, light, heat, and evaporation that concentrates peroxides [1].
Why is dimethyldioxane a concern? "Dioxanes" are classified as Class B peroxide formers [1] [2] [3]. This group poses a significant hazard when concentrated through evaporation or distillation, making them particularly dangerous during these common lab processes [1] [2].
How can I minimize the risk?
Storage Time Limits Adhere to these time limits for dioxanes. Unopened containers should generally be disposed of within 12 months [1], while opened containers have stricter limits [1] [3]:
| Container Status | Maximum Storage Time | Disposal or Testing Trigger |
|---|---|---|
| Unopened | 12 months from receipt [1] | Discard by expiration date [3] |
| Opened | 6 months from opening [1] | Discard or test every 6 months [3] |
Testing for Peroxides
Interpretation of Peroxide Test Results General guidelines for peroxide levels are below. Always follow your institution's specific protocols.
| Peroxide Level (ppm) | Interpretation & Required Action |
|---|---|
| 0 - 30 ppm | Acceptable for routine lab work [4]. |
| > 30 - 100 ppm | Do not distill or evaporate. Consider disposal, especially if approaching 100 ppm [4]. |
| > 100 ppm | DO NOT USE. Contains significant peroxide levels. Isolate the container and contact your Safety Advisor/EHS immediately [4]. |
This diagram outlines the logical decision process for handling and testing peroxide-forming chemicals like this compound.
The table below summarizes the key safety information found for handling dimethyldioxane and its peroxides.
| Aspect | Details |
|---|---|
| Peroxide Formation | Slowly forms explosive peroxides during storage [1]. |
| Prevention | Additives like butylated hydroxytoluene (BHT), sodium metal, or sodium hydroxide can prevent peroxide formation [1]. |
| Neutralization (Dissolved Peroxides) | For solutions testing positive for peroxides without visible precipitate: use reducing agents like ferrous sulfate, sodium bisulfite, or sodium metabisulfite added in excess [1]. |
| Handling (Visible Peroxides) | Do not open the bottle. If visible peroxide crystals are present, the container is highly sensitive to shock. Seek professional help for disposal and safely detonate it in a remote area [1]. |
| Post-Neutralization | The solution must be tested again for peroxides after neutralization. Only if the test is negative can it be safely incinerated [1]. |
Based on the available information, the following workflow outlines the critical steps for assessing and handling this compound that may have formed peroxides. This process emphasizes that testing should always be performed before any physical manipulation.
Given the scarcity of specific protocols, I suggest you take the following steps to obtain reliable information:
FAQ: How can I prevent my dimethyldioxane from decomposing?
The primary prevention strategy is to avoid contact with acids. This compound is highly susceptible to acid-catalyzed hydrolysis, which will break it down into propylene glycol and other side products [1].
If you are experiencing issues with this compound decomposition during an experiment, the following guide can help you diagnose and resolve the problem.
| Problem & Symptom | Likely Cause | Solution |
|---|---|---|
| Unexpected decomposition during an experiment; formation of propylene glycol [1]. | Accidental contact with an acidic catalyst or acidic residue in the system. | Immediately neutralize any accidental acid introduction with a mild base. Review and adjust the pH of all reagents and solvents in your process. |
| Formation of explosive peroxides during long-term storage [1]. | Slow, spontaneous reaction with air and light over time, common to many ethers. | Test for peroxides before use, especially if the solvent is old [1]. Prevent formation by adding the antioxidant BHT (butylated hydroxytoluene) or storing over sodium metal [1]. |
For researchers preparing or working with this compound, following a rigorous protocol is essential to prevent hydrolysis and ensure safety. The following workflow outlines the key stages.
Workflow Title: Safe Handling of this compound to Prevent Hydrolysis
Key Protocol Details:
FAQ: What are the key safety aspects of handling this compound?
| Aspect | Details & Notes |
|---|---|
| Peroxide Formation | Like most ethers, it slowly forms explosive peroxides in storage [1]. |
| Flash Point | 23.9°C (75°F), making it a flammable liquid [1]. |
| Toxicity Data | Very little specific toxicity data is available. Assume high toxicity and use standard ether handling precautions [1]. |
| Primary Chemical Hazard | Highly susceptible to acid-catalyzed hydrolysis [1]. |
| Issue | Possible Cause | Solution | Key Rationale |
|---|---|---|---|
| Formation of reddish-colored polymers during purification | Acid-catalyzed polymerization of impurities from propylene glycol (e.g., oligomers, oxidation products) [1]. | Use high-purity propylene glycol; distill it before use. Purify with a base (NaOH/KOH) instead of acid [1]. | Acid hydrolysis breaks down this compound; base causes impurities to polymerize for easy separation [1]. |
| Low yield of this compound | Incomplete dehydration reaction; poisoned catalyst by impurities [1]. | Ensure thorough removal of water from distillate; pre-distill propylene glycol to high purity [1]. | Reaction efficiency depends on precursor purity and complete water separation [1]. |
| Product decomposition during or after purification | Accidental exposure to acidic conditions or oxidizing agents [1]. | Strictly avoid acids post-synthesis. Use base for stabilization during storage [1]. | This compound is highly susceptible to acid-catalyzed hydrolysis [1]. |
Like most ethers, this compound will slowly form explosive peroxides in storage [1].
The following workflow is adapted from a published laboratory method [1]. This procedure is designed to polymerize and remove impurities using a base, avoiding the acid-catalyzed degradation of the desired product.
Protocol Steps:
While not directly addressing impurity polymerization, one patent mentions a different synthesis route that avoids some traditional reagents: passing propylene oxide through acidic bentonite clay in butanol at 50°C under reduced pressure (0.01-0.02 atm) [1]. This method might inherently generate fewer impurities.
| Starting Materials | Catalyst System | Process Conditions | Key Outcomes / Optimization Notes | Source |
|---|---|---|---|---|
| Isobutylene, Formaldehyde | Phosphoric Acid + NaA or CaA Zeolites (3.5-5.0 wt%) | Elevated temperature and pressure | Increased selectivity; Zeolites reduce high-boiling byproducts (e.g., hydrogenated pyrans). | [1] |
| tert-Butanol, Formaldehyde | Phosphoric Acid + Carbon Nanotubes (3.5-5 wt%) | Elevated temperature and pressure | Increased selectivity; CNTs with 7-11 Å pore diameter improve DMD formation. | [2] |
| Isobutylene, Formaldehyde | Oxalic Acid | 90-110 °C, 17-25 atm | Returning 3-6% TMK and 5-20% DMD to the reactor improves selectivity. | [1] |
| Parameter | Impact on Yield & Selectivity | Recommendations & Notes |
|---|---|---|
| Catalyst Selection | Critical for selectivity and reducing byproducts. | Zeolites and CNTs create selective porous structures. Acid catalysts (H2SO4) are corrosive and less selective [1]. |
| Catalyst Concentration | Directly influences reaction pathway. | Maintain within 3.5-5.0 wt% of the reaction mass for zeolite and CNT systems [1] [2]. |
| Recycling Streams | Recycles can suppress side reactions. | Returning TMC (trimethylcarbinol) and DMD to the reactor can reduce byproduct formation [1]. |
| Pressure Control | Affects azeotropic behavior in downstream separation. | The DMD/Isoprenol azeotrope is sensitive to pressure and disappears at pressures below 150 mmHg or above 1100 mmHg [3]. |
Q1: How can I reduce the formation of high-boiling byproducts during DMD synthesis? A1: The formation of high-boiling byproducts, such as hydrogenated pyrans, is a common challenge. You can significantly improve selectivity by using advanced catalyst supports:
Q2: My reaction mixture has poor solubility between hydrocarbons and the aqueous catalyst phase. What can I do? A2: Poor mutual solubility is a known issue that leads to low selectivity. Older methods suggest:
Q3: I need to separate DMD from a complex mixture with isoprenol. They form an azeotrope. What are my options? A3: Separating azeotropic mixtures like DMD-isoprenol requires specialized distillation techniques.
The diagram below outlines a logical workflow for troubleshooting and optimizing your DMD synthesis process based on the information gathered.
| Problem | Primary Root Cause | Recommended Solution | Key Technical Rationale & Evidence |
|---|---|---|---|
| Low Isoprene Selectivity; High Byproduct Formation | Strong acid sites, especially strong Brønsted acids, promote side reactions like oligomerization and cracking [1] [2]. | Use catalysts with medium/weak acid sites. Consider Fe-silicates with MFI structure (e.g., Fe-ZSM-5) or silicotungstic acid supported on silica [1] [3]. | Over Fe-silicates, selectivity to isoprene can reach ~100% due to their medium-weak acidity. Strong acids like H(Al)ZSM-5 are less selective [1]. |
| Rapid Catalyst Deactivation (Coking) | Strong acid sites facilitate the polymerization of isobutylene and intermediates, forming carbonaceous deposits (coke) that block active sites [3] [2]. | 1. Limit strong acid sites on the catalyst. 2. Use catalysts with weak Lewis acid sites. 3. For silicotungstic acid/SiO₂, an optimal loading (e.g., 5 wt%) is crucial to avoid excessive medium-strong acid sites [3]. | An appropriate amount of weak Lewis acid sites are active for the desired condensation, while medium-strong acid sites cause side reactions and coke deposits [3]. | | Formaldehyde Handling & Purity Issues | The use of aqueous formaldehyde or paraformaldehyde can lead to catalyst deactivation and pipeline blockages due to its tendency to polymerize [2]. | Implement a tandem "Oxidative Prins" process. Use a composite catalyst (e.g., Mo-Fe oxide + Cu/MgO) to generate formaldehyde in-situ from methanol, which then reacts with isobutylene [2]. | This approach avoids the storage, transportation, and handling of formaldehyde. The Mo-Fe oxide component provides redox sites for methanol oxidation to formaldehyde [2]. | | Low Conversion & Selectivity in a Single Step | The one-step synthesis of isoprene is challenging to optimize due to competing reactions [1] [2]. | Consider a two-step process. First, condense reactants to 4,4-dimethyl-1,3-dioxane (DMD) over an acid catalyst. Then, decompose DMD to isoprene in a separate step [1] [4]. | This method simplifies the control of reaction conditions for each step. DMD can be produced from isobutylene and aqueous formaldehyde over catalysts like phosphoric acid on porous carriers [1] [4]. |
This protocol outlines a standard method for testing and comparing solid acid catalysts in the Prins condensation reaction, based on procedures found in the literature [3].
The relationship between catalyst properties and the desired reaction pathway can be visualized as follows:
Beyond conventional solid acids, recent research explores innovative systems to enhance selectivity and sustainability.
Solid Base Catalysts in Supercritical CO₂: Using a solid base catalyst like CsH₂PO₄-modified HZSM-5 in supercritical CO₂ is a novel approach. The basic sites are proposed to extract the α-hydrogen from isobutene, generating a carbon-negative ion. Meanwhile, the supercritical CO₂, with its weak Lewis acidity, activates formaldehyde. This synergistic effect can lead to high formaldehyde conversion (100%) and excellent selectivity (93.63%) to 3-methyl-3-buten-1-ol (MBO), another valuable product from the Prins reaction [5].
Product Diversification via Intermediate Control: The primary product of the condensation can be steered towards different valuable chemicals. By controlling reaction conditions (e.g., temperature, water content), the reaction can be directed to yield isoprene, 4,4-dimethyl-1,3-dioxane (DMD), or 3-methyl-3-buten-1-ol (MBO) [1] [4] [5]. Troubleshooting should therefore always clarify the desired target product.
1. What are the key methods for producing 4,4-dimethyl-1,3-dioxane (DMD)? DMD is primarily produced through the acid-catalyzed condensation of formaldehyde with a C4 source, either isobutylene or tert-butanol [1] [2] [3]. This reaction is a critical step in the two-step "dioxane method" for synthesizing isoprene, a monomer for synthetic rubber [4] [5]. The general reaction is as follows:
2. What catalyst systems are currently used, and how do they compare? The choice of catalyst significantly impacts selectivity and process efficiency. Traditional liquid acids are being replaced by more modern solid acid catalysts.
Table 1: Comparison of Catalyst Systems for DMD Production
| Catalyst Type | Examples | Key Features/Improvements | Challenges |
|---|---|---|---|
| Liquid Acids (Traditional) | Sulfuric Acid (H₂SO₄) [6] |
Well-established process. | Corrosiveness, environmental concerns, lower selectivity, and by-product formation [4] [6]. |
| Solid Phosphates (Modern) | Aluminum Phosphate (AlP), Zirconium Phosphate (ZrP) [1] [4] |
Heterogeneous catalysts ease separation; ZrP and Niobium Phosphate (NbP) show high resistance to deactivation [4]. |
Can deactivate due to coke formation; activity depends on Brønsted acid sites [4]. |
| Carbon Nanotubes (Modern) | CNTs with AlPO₄ & H₃PO₄ [2] |
High selectivity; CNT pore diameter of 7-11 Å and loading of 3.5-5 wt.% is optimal for boosting selectivity [2]. |
3. What are the critical operational parameters to control for high selectivity? Precise control over reaction conditions is crucial. Key parameters from patents include:
Table 2: Critical Operational Parameters for DMD Selectivity
| Parameter | Optimal Range / Guidance | Impact on Selectivity |
|---|---|---|
| Formaldehyde Conversion | Should not exceed 85% [6]. | Higher conversion leads to a significant drop in selectivity due to side reactions. |
| Agitation Power | At least 0.4 hp/m³ (preferably 0.6-2 hp/m³) for liquid-liquid systems [6]. | Ensures efficient mixing in multi-phase system, improving mass transfer and reaction efficiency. |
| Molar Ratio (C4:FA) | Isobutylene/Formaldehyde > 0.5/1 (preferably > 0.65/1) [6]. | Using a sufficient amount of the C4 reagent helps drive the reaction towards the desired product. |
Problem: Low Selectivity to DMD
| Possible Cause | Recommended Action |
|---|---|
| Formaldehyde conversion is too high. | Monitor and control reaction conditions to keep formaldehyde conversion below 85%. This can be managed by adjusting residence time or temperature [6]. |
| Inefficient mixing in the reactor. | Verify that the agitation power meets or exceeds 0.4 horsepower per cubic meter of the reaction mixture. Use an agitator with standard flat-blade turbines for efficient gas-liquid mixing [6]. |
| Suboptimal catalyst type or condition. | Consider switching to a more selective catalyst system like phosphates on carbon nanotubes [2]. For solid phosphate catalysts, ensure proper regeneration protocols are in place to manage coke deposition [4]. |
| Insufficient amount of C4 reagent. | Increase the molar ratio of isobutylene (or tert-butanol) to formaldehyde to at least 0.5:1, with a preferable target of over 0.65:1 [6]. |
Problem: Catalyst Rapid Deactivation
| Possible Cause | Recommended Action |
|---|---|
| Coke formation on catalyst active sites. | This is a common issue for phosphate catalysts [4]. Implement periodic catalyst regeneration cycles. Consider using catalysts known for higher stability, such as zirconium or niobium phosphates [4]. |
| Catalyst pore blockage. | If using carbon nanotubes, ensure the specified pore diameter (7-11 Å) is maintained and that the catalyst loading is within the recommended range (3.5-5 wt.%) to prevent physical blockage and loss of activity [2]. |
Problem: Phase Separation Issues or Low Yield
| Possible Cause | Recommended Action |
|---|---|
| Inadequate mixing power. | As with low selectivity, confirm that the agitation power is sufficient (>0.4 hp/m³) to create a well-dispersed reaction mixture and prevent the formation of separate phases [6]. |
| Use of low-purity starting materials. | Ensure high-purity reagents are used. For example, if using a C4 fraction, its isobutylene content should be specified (e.g., 15-50%). Impurities can poison the reaction and lead to by-products [6] [7]. |
For researchers aiming to replicate the high-selectivity method using carbon nanotubes, here is a detailed protocol based on patent RU2764517C1 [2].
Objective: To synthesize 4,4-dimethyl-1,3-dioxane (DMD) from tert-butanol and formaldehyde using a carbon nanotube-based catalyst system to achieve high selectivity.
Materials:
H₃PO₄), Aluminum phosphate (AlPO₄), Carbon Nanotubes (CNTs with a pore diameter of 7-11 Å).Procedure:
The table below consolidates essential safety information for dimethyldioxane to assist with laboratory risk assessments.
| Property | Specification / Value | Source / Notes |
|---|---|---|
| CAS Number | 25136-55-4 | [1] [2] |
| Molecular Formula | C₆H₁₂O₂ | [1] [2] |
| Flash Point | 23.8°C (75°F) [1] or 34.8°C (94.6°F) [2] | NFPA 704 Flammability Rating: 3 (Can be ignited under almost all ambient temperature conditions) [1]. |
| General Description | Water-white liquid. Less dense than water. Vapors are heavier than air. [1] | |
| Vapor Density | Heavier than air [1] | Vapors will spread along the ground and collect in low areas. |
| Fire Hazard | Highly flammable. Will be easily ignited by heat, sparks, or flames. Vapors may form explosive mixtures with air and flash back. [1] |
Q1: What are the primary flammability concerns when handling this compound? this compound is classified as a highly flammable liquid with an NFPA flammability rating of 3 [1]. Its vapors are heavier than air and can travel a significant distance to an ignition source, causing a flash-back fire [1]. Vapors can also accumulate in low or confined areas like basements or sewer drains, creating an explosion hazard [1].
Q2: How should a fire involving this compound be extinguished? For small fires, use dry chemical, CO₂, or alcohol-resistant foam [1]. For large fires, water spray, fog, or alcohol-resistant foam are recommended. Avoid using solid water streams directly on the liquid, as this may be inefficient or spread the fire. For massive fires where containers are exposed, it may be safest to use unmanned monitor nozzles and withdraw from the area [1].
Q3: What should I do in case of a large spill?
Q4: What are the key personal protective equipment (PPE) requirements? Wear a positive pressure self-contained breathing apparatus (SCBA) for respiratory protection during emergency response. Note that standard structural firefighters' protective gear offers only limited chemical protection, though it does provide thermal resistance [1]. For skin and eye protection, chemical-resistant gloves, goggles, and a lab coat are essential.
Q5: What materials is this compound incompatible with? As an ether, this compound can act as a base and form salts with strong acids and addition complexes with Lewis acids (e.g., boron trifluoride). It may react violently with strong oxidizing agents [1]. Store it away from these classes of chemicals.
Q6: What are the health hazards of exposure?
Q7: What is the first aid protocol for exposure?
The diagram below outlines the critical first steps and decision-making process following a this compound release in the lab.
Extractive distillation is a technique used to separate close-boiling or azeotropic mixtures by adding a high-boiling, miscible solvent (entrainer). This solvent alters the original mixture's relative volatility, making separation possible [1] [2].
The diagram below illustrates the typical two-column process for separating a mixture like Isopropanol (IPA) and 1,4-dioxane from water.
Choosing an effective solvent is the most critical step in designing an extractive distillation process. An ideal solvent should meet several criteria [2]:
| Criterion | Description & Rationale |
|---|---|
| High Selectivity | Must significantly increase the relative volatility of the key components to be separated [1] [2]. |
| High Boiling Point | Should boil at least 30-40°C above the components to be separated. This prevents the solvent from vaporizing and allows for easy recovery in a subsequent column [2]. |
| Miscibility | Must be fully miscible with the feed mixture across the operating concentration range to avoid formation of a second liquid phase [2]. |
| Stability & Inertness | Should be chemically stable, non-reactive with the mixture components, and non-corrosive to equipment [1] [2]. |
| Easy Recovery | Must be easily separated from the bottom product in a recovery column for recycling [1]. |
| Availability & Cost | Should be readily available and inexpensive [2]. |
For separating 1,4-dioxane/water mixtures, research indicates that Dimethyl sulfoxide (DMSO) is an effective solvent [3].
Distillation columns can encounter issues that reduce efficiency and product quality. Here are common problems and their solutions [4]:
| Problem | Indicators | Probable Causes | Corrective Actions |
|---|---|---|---|
| Flooding | Sharp increase in pressure drop; reduced separation efficiency [4]. | Excessive vapor or liquid flow rates; fouled column internals [4]. | Reduce feed rate; adjust reflux ratio; clean column internals [4]. |
| Weeping | Liquid drains through tray perforations instead of flowing across; reduced stage efficiency [4]. | Vapor flow rate is too low; tray perforations are too large [4]. | Increase vapor flow (e.g., via reboiler duty); inspect and modify tray design if necessary [4]. |
| Entrainment | Liquid droplets are carried upward by vapor; contaminates overhead product [4]. | Excessively high vapor velocity; damaged or inadequate demister [4]. | Reduce vapor velocity; inspect and repair demister pads; increase tray spacing if possible [4]. |
| Foaming/Agitation | Unstable evaporation; material splashing onto condenser [5]. | Feed rate too high; presence of highly volatile impurities [5]. | Reduce and stabilize feed rate; implement pre-treatment to remove impurities [5]. |
Since a specific protocol for dimethyldioxane was not found, you can adapt the following general workflow used for similar separations like the IPA/1,4-Dioxane/Water mixture [3]:
Why is extractive distillation preferred over other methods for separating azeotropes like 1,4-dioxane/water? Compared to pressure-swing distillation or azeotropic distillation, extractive distillation often has lower total annual cost and energy consumption for separating pressure-insensitive azeotropes [3]. It avoids the complexity of handling two liquid phases that can occur in azeotropic distillation.
What are the primary energy consumption and environmental concerns? Extractive distillation is energy-intensive, primarily due to the reboiler duties in both the main and solvent recovery columns. This leads to high operating costs and significant CO₂ emissions. Process intensification strategies like heat integration are crucial for mitigating these impacts [4] [3].
Our separation efficiency has dropped. Where should we start investigating? First, check the solvent integrity. Over time, solvent degradation or contamination can reduce its effectiveness. Second, inspect the column internals for fouling or damage that could cause poor vapor-liquid contact. Finally, verify that all operating parameters (reflux ratio, solvent circulation rate, temperatures) are at their designed set points [4] [2].
The table below summarizes the core differences between these two isomers based on available information:
| Feature | 2,5-Dimethyl-1,4-dioxane | 4,4-Dimethyl-1,3-dioxane |
|---|---|---|
| IUPAC Name | 2,5-Dimethyl-1,4-dioxane [1] | 4,4-Dimethyl-1,3-dioxane [2] [3] |
| Chemical Structure | Six-membered 1,4-dioxane ring with methyl groups on two carbon atoms [1] | Six-membered 1,3-dioxane ring with a geminal dimethyl group on one carbon [2] |
| Molecular Formula | C6H12O2 [1] | C6H12O2 [2] |
| Appearance | Colorless liquid [1] | Information Missing |
| Odor | Ether-like [1] | Information Missing |
| Boiling Point | 116.5–121 °C [1] | Information Missing |
| Synthesis Route | Acid-catalyzed dehydration of propylene glycol [1] | Acid-catalyzed condensation of formaldehyde and isobutylene [2] [3] |
| Primary Application | Liquid-liquid extractions (in a research context) [1] | Synthetic intermediate; precursor for pharmaceuticals and polymers [2] [3] |
| Stability | Susceptible to acid-catalyzed hydrolysis; stable in base [1] | Information Missing |
The synthesis from propylene glycol is a classic laboratory preparation [1].
Industrial patents describe its synthesis via the Prins-type reaction.
The different ring structures (1,4-dioxane vs. 1,3-dioxane) dictate their typical uses. The 1,3-dioxane ring is often employed as a protecting group for aldehydes in multi-step synthesis, which explains its role as a synthetic intermediate. The experimental workflows for their synthesis and application can be visualized as follows:
The available information is insufficient for a direct, data-driven performance comparison in specific applications like drug development.
To fill these gaps, a targeted search of chemical databases like SciFinder or Reaxys is recommended. These resources can provide comprehensive physical property data, spectroscopic information, and references to studies where these compounds are used in synthetic pathways.
The core methodology for determining the structure and conformation of dimethyldioxane isomers involves a combination of NMR spectroscopy and theoretical calculations.
6-311++G(3df,2pd) to find the most stable molecular conformations [3].pcS-1) to calculate theoretical NMR parameters like chemical shifts and coupling constants [3]. Comparing these calculated values with experimental data allows for confident structural assignment.The workflow below summarizes this integrated approach:
The table below summarizes key experimental and theoretical findings for this compound isomers from the available literature.
| Compound / Isomer | Key NMR Parameters & Observations | Conformation & Barriers | Source / Context |
|---|---|---|---|
| 2,3-Dimethyl-1,4-dioxan | NMR data used to determine configuration and conformation. | Specific conformational preferences and energy barriers between conformers were established [1]. | Primary research on this specific compound [1]. |
| cis/trans perhydro-2-methylene-4,5-dimethyl-1,3-dioxolane | Theoretical (^1)H, (^{13})C, and (^{19})F NMR parameters (chemical shifts, coupling constants) were predicted. | Structures were optimized at the B3LYP/6-311++G(3df,2pd) level [3]. | Study on plastic optical fiber material precursors; methodology is directly applicable [3]. |
| 2,5-Dimethyl-3,4-dihydro-2H-pyran-2-carboxyaldehyde | (^1)H and (^{13})C NMR peaks were fully assigned using 2D NMR. | Barrier height between pseudoaxial and pseudoequatorial conformers was 5.8 kcal mol⁻¹ (from MNDO/DFT calculations) [2]. | Study on a related heterocyclic system; demonstrates conformational analysis via NMR/theory [2]. |
To build a comprehensive comparison guide for this compound isomers, I suggest focusing on the following aspects:
This compound does not react on its own but serves as a stable precursor for 2,3-dimethylene-1,4-dioxane, a diene used in Diels-Alder reactions [1] [2]. The key reactivity involves the in-situ generation of the diene and its subsequent cycloaddition.
Optimal Conditions for Diels-Alder Cycloaddition [1] [2]
The table below summarizes the optimized reaction parameters for generating the diene and its reaction with N-phenylmaleimide.
| Parameter | Optimal Condition | Effect of Variation |
|---|---|---|
| Precursor Equivalents | 3.0 equiv. | Lower (2.0 equiv.): Lower yield (68%) [1]. |
| Catalyst | p-Toluenesulfonic acid·H₂O (Brønsted acid) | ZrCl₄ (Lewis acid): Good yield (80%); ZnCl₂: Poor yield (32%); Acetic acid: No reaction [1]. |
| Temperature | 200 °C | 180 °C: Lower yield (51%); 220 °C: Yield decreases (44%), likely due to diene polymerization [1]. |
| Solvent | Toluene | 1,2-Dichloroethane (DCE): Acceptable yield (73%); Acetonitrile, THF, n-Hexane: Poor yields (0-34%) [1]. |
The diene reacts with various dienophiles, with yield highly dependent on dienophile structure. Data is from reactions under optimized conditions.
| Dienophile | Cycloadduct Structure | Isolated Yield |
|---|---|---|
| N-Phenylmaleimide | [Structure of 5a] | 89% |
| N-Benzylmaleimide | [Structure of 5b] | 76% |
| N-Butylmaleimide | [Structure of 5c] | 44% |
| Diethyl acetylenedicarboxylate | [Structure of 5e] | 56% |
| Ethyl acrylate | [Structure of 5g] | 25% |
| Maleic anhydride | [Structure of 5d] | 0% |
The following methodology is adapted from the research paper for the model reaction with N-phenylmaleimide [1] [2].
Synthesis of Diene Precursor: 2,3-Dimethoxy-2,3-dimethyl-1,4-dioxane (precursor 3) is synthesized from butane-2,3-dione (biacetyl) via camphorsulfonic acid-catalyzed acetalization in 95% yield [1] [2].
Cycloaddition Procedure:
| Catalyst | Feedstock | Temperature | Pressure | Conversion | Selectivity/Yield | Key Findings |
|---|---|---|---|---|---|---|
| ZrO₂/TiO₂ [1] | Oxirane (EO) | 75 °C | Atmospheric | 100.0% | 86.2% Selectivity | Excellent stability over 720 h; synergy of Brønsted & Lewis acids [1]. |
| Zeolite ZSM-5 [2] | Diethylene Glycol | 200-300 °C | 0-400 psig | Not Specified | 86.9% Dioxane in effluent | High selectivity due to shape-selective pores; minimizes polymerization [2]. |
| H₂SO₄ [3] | Diethylene Glycol | 146-187 °C | 400-547 mm Hg | Not Specified | 95% Purity (dry basis) | Sub-atmospheric pressure reduces tar formation and foaming [3]. |
| Zeolite Beta [2] | Diethylene Glycol | 200-300 °C | 0-400 psig | Not Specified | High selectivity (similar to ZSM-5) | Suitable for fixed-bed process; high yield and selectivity [2]. |
The performance data in the table above was generated using specific experimental setups. Here is a detailed breakdown of the methodologies for the two most prominent heterogeneous catalysts.
The process of evaluating a catalyst's performance for 1,4-dioxane synthesis generally follows a systematic workflow, from catalyst preparation to data analysis. The diagram below illustrates this key pathway.
Based on the compiled data, here are some critical considerations for selecting a dioxane synthesis catalyst:
The table below summarizes the key toxicological and regulatory aspects of 1,4-dioxane based on recent scientific literature.
| Aspect | Details |
|---|
| Carcinogenicity Classification | IARC: Group 2B (Possibly carcinogenic to humans) [1]. U.S. EPA: Likely human carcinogen; classified as a probable human carcinogen and an unreasonable risk to human health [2] [3]. NTP: Reasonably anticipated to be a human carcinogen [4]. | | Primary Target Organ | Liver (in animal studies) [1]. | | Proposed Mechanism of Action | Induction of oxidative stress. Metabolic activation by CYP2E1 leads to redox dysregulation, glutathione (GSH) depletion, lipid peroxidation, and oxidative DNA damage [1]. | | Key Evidence (in vivo studies) | • Induces liver adenomas and carcinomas in rats and mice after chronic exposure [1]. • Causes hepatocyte DNA damage and elevations in oxidative DNA damage markers [1]. • A 50% liver tumor benchmark dose (BMDL-50) of 33 mg/kg/d was calculated from female mouse data [1]. | | Major Exposure Route in Humans | Ingestion of contaminated drinking water [1] [2]. | | Regulatory Standing | No federal Maximum Contaminant Level (MCL) in U.S. drinking water; various state standards range from 0.3 to 70 μg/L [1] [2]. New York has set an MCL of 1 part per billion (ppb) [3]. |
For researchers, the methodology and findings from a key recent study are outlined below.
The following diagram illustrates the proposed molecular pathway of 1,4-dioxane-induced liver toxicity as described in the study:
It is important to note that the search results reveal a significant lack of direct, comparative toxicity studies for different dioxane derivatives.